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Compound of Interest |

Compound Name: 4-Chloro-2,N-dimethylaniline
CAS No.: 30273-07-5
Cat. No.: B13503585
- 7

Technical Monograph: 4-Chloro-2,N-
dimethylaniline

Role: Metabolic Intermediate & Synthetic Precursor CAS Registry Number: 30273-07-5
Synonyms: N-Methyl-4-chloro-o-toluidine; N-Methyl-2-methyl-4-chloroaniline; 4-Chloro-N,2-
dimethylaniline.[1]

Executive Summary & Discovery Context

4-Chloro-2,N-dimethylaniline is not a primary pharmaceutical agent but a high-significance
toxicological marker and synthetic intermediate.[1] Its "discovery" is inextricably linked to the
development and subsequent regulatory scrutiny of Chlordimeform (CDM), an acaricide widely
used in the 1970s before its withdrawal due to carcinogenic risks.

Historically, this compound was identified during residue analysis studies as the primary N-
demethylated metabolite of chlordimeform. Its characterization was pivotal in understanding the
"lethal synthesis" pathway where formamidine pesticides are bioactivated into carcinogenic
aniline derivatives (specifically 4-chloro-o-toluidine).[1]

Physicochemical Identity
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The molecule features a benzene core substituted with a chlorine atom at the para position (4),
a methyl group at the ortho position (2), and a secondary amine function methylated at the

nitrogen.
Table 1: Physicochemical Profile
Property Value Note
Molecular Formula CoH12CIN
Molecular Weight 155.62 g/mol
Colorless to pale yellow Oxidizes/darkens upon air
Appearance , _ ,
oil/low-melting solid exposure
Boiling Point ~261°C (at 760 mmHg) Predicted
Lipophilic, indicating
LogP (Octanol/Water) ~3.1 ] ] ]
bioaccumulation potential
Soluble in organic solvents
Solubility (CHCIsz, MeOH); Low solubility
in water
Weak base (less basic than N-
pKa ~3.8-4.0 methylaniline due to CI

withdrawal)

Synthesis & Production Protocols

While originally isolated from biological matrices, pure standards for toxicological testing are
synthesized via selective alkylation.

Protocol A: Catalytic Selective N-Methylation (Modern
Standard)

This method avoids the over-methylation to N,N-dimethyl species, ensuring high yield of the
secondary amine.

Reagents:
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Substrate: 4-Chloro-2-methylaniline (4-COT)[1][2][3]

Reagent: Methanol (acting as alkylating agent)[1][4]

Catalyst: Heterogeneous Ni/ZnAlO or Cu-based catalysts[1]

Conditions: 150°C, Inert Atmosphere (N2), Autoclave

Step-by-Step Workflow:

Catalyst Activation: Reduce the Ni/ZnAlO catalyst under Hz flow at 450°C for 2 hours to
activate metallic active sites.

e Loading: Charge a high-pressure autoclave with 4-chloro-2-methylaniline (10 mmol),
Methanol (100 mL), and activated catalyst (0.5 g).

e Reaction: Pressurize with N2 (1 MPa) and heat to 150°C. Stir at 800 rpm for 16 hours.
Mechanism: Methanol dehydrogenates to formaldehyde in situ, forms a Schiff base with the
aniline, and is hydrogenated by the catalyst to the N-methyl amine.

 Purification: Cool to room temperature. Filter catalyst. Remove excess methanol via rotary
evaporation.

« Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl
Acetate 10:1) to isolate the target mono-methylated product.[1]

Protocol B: Hydrolytic Degradation (Forensic
Preparation)

Used to simulate environmental degradation of Chlordimeform.
o Hydrolysis: Reflux Chlordimeform in dilute HCI.

 Differentiation: This typically yields the fully demethylated 4-COT.[1] To stop at the N-methyl
stage, controlled enzymatic hydrolysis using rat liver microsomes is required (see Section 5),
making this method less viable for bulk synthesis but essential for metabolic standards.
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Visualization: Synthesis Pathways
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Figure 1: Synthetic routes to 4-Chloro-2,N-dimethylaniline via catalytic alkylation (Green
path) and metabolic degradation of Chlordimeform (Red path).[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) to distinguish the N-
methyl group from the ring methyl group.[1]

Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCIs (Deuterochloroform) Frequency: 400 MHz[1][4][5]
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(5 ppm) Insight
Coupled to H6
dd (J=8.6, 2.5
7.10 Ho) 1H Ar-H (C5) (ortho) and H3
z
(meta).[1]

Meta-coupling

confirms position
7.02 d (J=2.5 Hz) 1H Ar-H (C3)

between Cl and

Me.[1]

Upfield shift due

to ortho-amino
6.50 d (J=8.5 Hz) 1H Ar-H (C6)

electron

donation.[1]

Exchangeable
_ proton; shift
3.65 Broad singlet 1H N-H ) ]
varies with

concentration.[1]

Characteristic N-

2.79 Singlet 3H N-CHs )
Methyl shift.[1]

Ring methyl

2.15 Singlet 3H Ar-CHs
(Ortho).[1]

Mass Spectrometry (GC-MS)[1][3][4]

e Molecular lon (M+): m/z 155 (Characteristic Chlorine isotope pattern 3:1 at 155/157).[1]
o Base Peak: m/z 140 (Loss of methyl group [M-15]%).[1]

e Fragment: m/z 105 (Loss of Cl and Methyls).[1]

Biological Significance & Toxicology

This compound represents a "gateway" metabolite. Its formation is the first step in the
bioactivation of Chlordimeform, but it is the subsequent demethylation that generates the
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primary carcinogen.

Metabolic Pathway (The "Lethal Synthesis")

The toxicity of formamidine pesticides is driven by their conversion to anilines.

Parent: Chlordimeform (Inactive pro-carcinogen).[1]

Step 1: Oxidative N-demethylation by Cytochrome P450 (CYP450) yields 4-Chloro-2,N-
dimethylaniline.[1]

Step 2: Further N-demethylation yields 4-Chloro-o-toluidine (4-COT).[1]

Step 3: 4-COT undergoes N-hydroxylation to form DNA adducts, leading to
hemangiosarcoma (blood vessel cancer).[1]

Visualization: Metabolic Bioactivation
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Figure 2: The metabolic cascade of Chlordimeform.[1] The target compound (Yellow) is the
obligate intermediate converting the pesticide into the carcinogenic 4-COT.[1]

Safety Handling

e Hazard Class: Carcinogen Category 1B (Presumed).[1]
o PPE: Double nitrile gloves, P100 respirator, and full Tyvek suit.

o Decontamination: 10% Sodium Hypochlorite solution (oxidizes the amine to less toxic
quinones).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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